4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol
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Overview
Description
4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol is an organic compound that belongs to the class of phenethylamines It features a benzene ring substituted with a butyl chain that is further substituted with a methyl(propyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: The benzene ring undergoes acylation to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with methyl and propyl groups to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminobutyl)benzene-1,2-diol: Similar structure but lacks the methyl(propyl)amino group.
4-(4-tert-butylamino)butyl)benzene-1,2-diol: Contains a tert-butylamino group instead of a methyl(propyl)amino group.
Uniqueness
4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl(propyl)amino group can enhance its interaction with certain molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
646520-30-1 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-[4-[methyl(propyl)amino]butyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-3-9-15(2)10-5-4-6-12-7-8-13(16)14(17)11-12/h7-8,11,16-17H,3-6,9-10H2,1-2H3 |
InChI Key |
KHIZWNCXWDIYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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